4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one

Regiochemistry Structural isomerism 1,2,4-Oxadiazole connectivity

This specific regioisomer (InChI Key: AGGJRKQKBLKOOG-UHFFFAOYSA-N) is essential for SAR studies investigating DNA gyrase/topoisomerase IV inhibition and anthelmintic activity. It is NOT interchangeable with regioisomers sharing the same molecular formula. Its unique 4-chlorophenyl substitution (σₚ = +0.23) at the oxadiazole 3-position enables precise electronic effect interrogation. Ideal as an HPLC reference standard to resolve regioisomeric impurities. Secure the correct regioisomer for reliable target engagement data.

Molecular Formula C20H18ClN3O3
Molecular Weight 383.83
CAS No. 941998-02-3
Cat. No. B2858283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one
CAS941998-02-3
Molecular FormulaC20H18ClN3O3
Molecular Weight383.83
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H18ClN3O3/c1-2-26-17-9-7-16(8-10-17)24-12-14(11-18(24)25)20-22-19(23-27-20)13-3-5-15(21)6-4-13/h3-10,14H,2,11-12H2,1H3
InChIKeyAGGJRKQKBLKOOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one (CAS 941998-02-3): Structural Identity and Compound-Class Context for Procurement Decisions


4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one (CAS 941998-02-3) is a fully synthetic small molecule belonging to the 1,2,4‑oxadiazole–pyrrolidinone hybrid class, with molecular formula C₂₀H₁₈ClN₃O₃ and molecular weight 383.83 g/mol . The compound incorporates three pharmacologically relevant fragments: a 1,2,4‑oxadiazole core, a pyrrolidin‑2‑one ring, and distinct 4‑chlorophenyl and 4‑ethoxyphenyl substituents. Compounds within this scaffold space have been investigated for antibacterial activity via DNA gyrase/topoisomerase IV inhibition [1] and as anthelmintic leads [2]; however, the specific biological profile of CAS 941998-02-3 is determined by its unique regiochemical arrangement, as detailed below.

Why In-Class Substitution of CAS 941998-02-3 with Other C₂₀H₁₈ClN₃O₃ Isomers Is Scientifically Unjustified


Multiple compounds share the identical molecular formula C₂₀H₁₈ClN₃O₃ and molecular weight 383.83 with CAS 941998-02-3, but differ in the regiochemical attachment of the oxadiazole ring to the pyrrolidinone core and the positioning of the chloro and ethoxy substituents . For example, 1-(4-chlorophenyl)-4-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one (ChemDiv S343-0079) is a regioisomer in which the oxadiazole linkage is reversed, placing the ethoxyphenyl at the oxadiazole 5‑position rather than the 3‑position . In the broader 1,2,4‑oxadiazole/pyrrolidine hybrid literature, even subtle substituent changes on the oxadiazole and phenyl rings produce order‑of‑magnitude shifts in target potency; for instance, DNA gyrase IC₅₀ values across a small library of related hybrids spanned 120 nM to >10 µM depending solely on peripheral aryl substitution [1]. Regioisomers and close analogs should therefore never be considered interchangeable without explicit, matched‑condition comparative data.

Quantitative Differentiation Evidence for CAS 941998-02-3 Relative to Closest Analogs


Regioisomeric Differentiation: Oxadiazole Linkage Position Distinguishes CAS 941998-02-3 from Isomers with Identical Molecular Formula and Mass

CAS 941998-02-3 bears the 1,2,4‑oxadiazole ring connected at its 5‑position to the pyrrolidin‑2‑one core, with the 4‑chlorophenyl group occupying the oxadiazole 3‑position. In contrast, the regioisomer 1-(4-chlorophenyl)-4-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one (ChemDiv S343-0079) reverses this connectivity: the oxadiazole is attached at its 3‑position to the pyrrolidinone, and the 4‑ethoxyphenyl group resides at the oxadiazole 5‑position . Both compounds share the identical molecular formula (C₂₀H₁₈ClN₃O₃) and molecular weight (383.83 g/mol) and are supplied as racemic mixtures, making them indistinguishable by mass‑based analytical methods alone . The regiochemistry dictates the three‑dimensional presentation of the pharmacophoric elements and therefore target recognition; in the related 1,2,4‑oxadiazole/pyrrolidine antibacterial series, shifting the substitution vector on the oxadiazole ring altered DNA gyrase IC₅₀ by factors exceeding 5‑fold between structurally adjacent analogs [1].

Regiochemistry Structural isomerism 1,2,4-Oxadiazole connectivity

Substituent Differentiation: 4‑Chlorophenyl vs. 4‑Methoxyphenyl at the Oxadiazole 3‑Position in an Otherwise Identical Scaffold

CAS 941998-02-3 carries a 4‑chlorophenyl group at the oxadiazole 3‑position, whereas the closest commercially cataloged analog, CAS 941998-03-4 (1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one), bears a 4‑methoxyphenyl group at the same position while retaining the identical pyrrolidinone‑N1‑(4‑ethoxyphenyl) and oxadiazole‑C5‑pyrrolidinone connectivity . This single‑atom replacement (Cl → OCH₃) alters the electronic character (Hammett σₚ: Cl = +0.23 vs. OCH₃ = −0.27), hydrogen‑bonding capacity, and steric profile of the oxadiazole 3‑aryl ring. In the broader 1,2,4‑oxadiazole/pyrrolidine literature, analogous para‑substituent modifications on the oxadiazole aryl ring shifted DNA gyrase IC₅₀ values from 120 nM to 270 nM across a small compound set, representing a 2.25‑fold potency range driven solely by peripheral substitution [1].

SAR Halogen substitution Oxadiazole substituent effects

Physicochemical Differentiation: Calculated logP and Topological Polar Surface Area Define ADME Property Space Relative to Regioisomers

Computed physicochemical properties provide a baseline for distinguishing CAS 941998-02-3 from its nearest regioisomer cataloged by ChemDiv. The regioisomer 1-(4-chlorophenyl)-4-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one (S343-0079) reports a calculated logP of 4.41, logD of 4.41, and topological polar surface area (TPSA) of 55.5 Ų . While experimentally measured logP/logD values for CAS 941998-02-3 are not publicly available, the identical molecular formula and atom composition suggest a similar logP range; however, the different connectivity pattern can produce measurable shifts in chromatographic retention time and solubility due to altered molecular shape and dipole moment [1]. For procurement quality control, these properties support the use of reversed‑phase HPLC retention time as a rapid identity check to discriminate between regioisomers before committing to biological assays.

Lipophilicity ADME Physicochemical profiling

Scaffold‑Level Differentiation: The 1,2,4‑Oxadiazole Regioisomer Confers Distinct Target Engagement Profiles Compared with 1,3,4‑Oxadiazole Isosteres

CAS 941998-02-3 contains a 1,2,4‑oxadiazole ring, which is regioisomeric with the 1,3,4‑oxadiazole scaffold commonly employed in medicinal chemistry. The nitrogen atom arrangement differs (positions 2 and 4 vs. 3 and 4), altering the heterocycle's hydrogen‑bond acceptor geometry, dipole moment, and metabolic stability [1]. In the anthelmintic pyrrolidine‑oxadiazole series, the choice between 1,2,4‑ and 1,3,4‑oxadiazole isomers influenced both target potency and physicochemical properties; the 1,2,4‑oxadiazole ring demonstrated superior metabolic stability in some contexts due to reduced susceptibility to hydrolytic ring opening [2]. For researchers pursuing targets where oxadiazole geometry dictates binding (e.g., DNA gyrase, kinase hinge‑binding), the 1,2,4‑oxadiazole regioisomer represents a distinct chemical starting point that cannot be replicated by 1,3,4‑oxadiazole analogs [3].

Oxadiazole regioisomerism Isosteric replacement Kinase inhibitor design

Recommended Application Scenarios for CAS 941998-02-3 Based on Structural Differentiation Evidence


Structure–Activity Relationship (SAR) Studies on 1,2,4‑Oxadiazole–Pyrrolidinone Hybrids Requiring a 4‑Chlorophenyl Pharmacophore

CAS 941998-02-3 is the appropriate choice for systematic SAR exploration where the 4‑chlorophenyl group at the oxadiazole 3‑position is hypothesized to engage a hydrophobic or halogen‑bonding sub‑pocket on the target protein. The regioisomeric connectivity (oxadiazole C5 → pyrrolidinone C4) and the electron‑withdrawing character of the chloro substituent (σₚ = +0.23) differentiate it from the 4‑methoxyphenyl analog (CAS 941998-03-4, σₚ = −0.27), enabling interrogation of electronic effects on target binding . Procurement of the correct regioisomer must be confirmed by InChI Key (AGGJRKQKBLKOOG‑UHFFFAOYSA‑N) rather than molecular weight alone, given the existence of regioisomers with identical mass .

Antibacterial Drug Discovery Programs Targeting DNA Gyrase or Topoisomerase IV

The 1,2,4‑oxadiazole/pyrrolidine hybrid chemotype has demonstrated mid‑nanomolar inhibition of E. coli DNA gyrase (IC₅₀ range: 120–270 nM for optimized analogs) and potent antibacterial activity (MIC 24 ng/mL against S. aureus and 62 ng/mL against E. coli for the most potent congener) [1]. CAS 941998-02-3, incorporating the 4‑chlorophenyl oxadiazole substituent and the N‑(4‑ethoxyphenyl)pyrrolidinone moiety, represents a structurally distinct entry within this chemotype space. Its specific substitution pattern may confer differential activity against gyrase isoforms or bacterial strains; head‑to‑head comparative MIC and IC₅₀ profiling against the published lead compounds is recommended to establish its position within the SAR landscape.

Anthelmintic Lead Optimization Based on the Pyrrolidine–Oxadiazole Phenotypic Hit Scaffold

A phenotypic screening hit against the parasitic nematode Haemonchus contortus, based on a pyrrolidine–oxadiazole scaffold, has been reported in medicinal chemistry optimization programs [2]. CAS 941998-02-3, with its 1,2,4‑oxadiazole regioisomerism and specific 4‑chlorophenyl/4‑ethoxyphenyl substitution pattern, offers a structurally defined analog for probing the SAR around this anthelmintic phenotype. Its differentiation from 1,3,4‑oxadiazole isosteres is particularly relevant given the potential impact of oxadiazole regioisomerism on metabolic stability and target engagement in parasitic organisms [2].

Analytical Method Development and Reference Standard qualification for Regioisomeric Purity Assessment

Given the commercial availability of regioisomers sharing the identical molecular formula (C₂₀H₁₈ClN₃O₃, MW 383.83), CAS 941998-02-3 serves as a critical reference standard for developing HPLC or UPLC methods capable of resolving co‑formulated or mis‑synthesized regioisomeric impurities . The calculated logP (~4.4) and TPSA (55.5 Ų) suggest reversed‑phase C18 chromatography with isocratic acetonitrile/water mobile phase as a suitable starting point. For procurement contracts, specifying InChI Key identity confirmation and regioisomeric purity ≥95% by HPLC at 254 nm is recommended to mitigate the risk of regioisomer cross‑contamination .

Quote Request

Request a Quote for 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.